molecular formula C11H13NO3 B1654243 2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE CAS No. 2158-89-6

2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE

Cat. No.: B1654243
CAS No.: 2158-89-6
M. Wt: 207.23 g/mol
InChI Key: ABHMRPVSHNSBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE is a chemical compound with a unique structure that includes a cyclohexadiene ring substituted with a methyl group and a morpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE typically involves the reaction of 2,5-cyclohexadiene-1,4-dione with a methylating agent and a morpholine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of substituted cyclohexadiene derivatives.

Scientific Research Applications

2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron acceptor or donor, influencing redox reactions and cellular processes. Its effects on specific molecular targets, such as enzymes or receptors, can lead to various biological outcomes, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-: This compound has similar structural features but with methoxy groups instead of a morpholinyl group.

    2,5-Cyclohexadiene-1,4-dione, 2,6-bis (1,1-dimethylethyl)-: Another related compound with tert-butyl groups instead of a morpholinyl group.

Uniqueness

2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

2158-89-6

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-methyl-5-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C11H13NO3/c1-8-6-11(14)9(7-10(8)13)12-2-4-15-5-3-12/h6-7H,2-5H2,1H3

InChI Key

ABHMRPVSHNSBMS-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=CC1=O)N2CCOCC2

Canonical SMILES

CC1=CC(=O)C(=CC1=O)N2CCOCC2

Origin of Product

United States

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